2-Phenylpropanenitrile chemical properties and structure
2-Phenylpropanenitrile chemical properties and structure
An In-depth Technical Guide to 2-Phenylpropanenitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-phenylpropanenitrile. The information is intended to support research and development activities in the fields of organic synthesis and drug discovery.
Chemical and Physical Properties
2-Phenylpropanenitrile, also known as α-methylbenzyl cyanide, is a versatile chemical intermediate.[1][2][3][4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-phenylpropanenitrile | [3][5] |
| Synonyms | alpha-Methylbenzyl cyanide, α-methylphenylacetonitrile, 2-Phenylpropionitrile | [1][2][3][4] |
| CAS Number | 1823-91-2 | [1][3][6][7] |
| Molecular Formula | C9H9N | [2][3][6][7] |
| Molecular Weight | 131.177 g/mol | [6] |
| Appearance | Clear, very slightly yellow liquid | [6] |
| Boiling Point | 231 °C at 760 mmHg | [1][2][4][6] |
| Density | 0.987 g/cm³ | [6] |
| Refractive Index | n20/D 1.5106 | [1][6] |
| Solubility | Soluble in Chloroform | [6] |
| Flash Point | 93.9 °C | [6] |
| Vapor Pressure | 0.0311 mmHg at 25°C | [1][6] |
| SMILES | CC(C#N)C1=CC=CC=C1 | [2][3][6][7] |
| InChIKey | NVAOLENBKNECGF-UHFFFAOYSA-N | [2][3][4] |
Chemical Structure
The molecular structure of 2-phenylpropanenitrile consists of a phenyl group and a nitrile group attached to the same carbon atom, which also bears a methyl group.
Caption: Molecular structure of 2-phenylpropanenitrile.
Experimental Protocols
Detailed methodologies for key experiments involving 2-phenylpropanenitrile are outlined below.
Synthesis of 2-Phenylpropanenitrile via Methylation of Phenylacetonitrile
This protocol describes a high-pressure synthesis method.[1]
-
Reactants and Reagents:
-
Phenylacetonitrile
-
Sodium alkoxide (catalyst)
-
Dimethyl carbonate (methylating agent and solvent)
-
-
Procedure:
-
Mix phenylacetonitrile, sodium alkoxide, and dimethyl carbonate in a molar ratio of 1:0.1-0.4:4-10 in a pressure reactor.[1]
-
Heat the reaction mixture to a temperature of 160-200 °C under a pressure of 2±0.2 MPa for 4-8 hours.[1]
-
After the reaction is complete, cool the mixture to 100±5 °C.[1]
-
Perform atmospheric distillation to recover unreacted dimethyl carbonate.[8]
-
Subsequently, carry out vacuum distillation at 20 mmHg and collect the fraction at 108-113 °C to obtain the 2-phenylpropanenitrile product.[1]
-
Purification of 2-Phenylpropanenitrile
Purification is critical to achieve the desired purity for subsequent applications.
-
Vacuum Distillation: This is the primary method for isolating and purifying 2-phenylpropanenitrile after synthesis.[8] A reduced pressure of 0.267–0.4 kPa can yield a product with up to 99% purity.[8]
-
Column Chromatography: For the purification of derivatives of 2-phenylpropanenitrile, column chromatography is commonly employed.[8] A typical eluent system consists of a mixture of hexane and ethyl acetate in ratios such as 95:5 or 97:3.[8]
Hydrolysis of 2-Phenylpropanenitrile to 2-Phenylpropionic Acid
This reaction is fundamental for the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
Reactants and Reagents:
-
2-Phenylpropanenitrile
-
Liquid caustic soda (sodium hydroxide solution)
-
Water
-
Sulfuric acid
-
-
Procedure:
-
In a reaction vessel, combine liquid caustic soda, water, and 2-phenylpropanenitrile in a weight ratio of 2:1:1.[9]
-
Heat the mixture to 95 °C and maintain a reflux for 15 hours with stirring.[9]
-
Cool the reaction mixture to 60 °C.[9]
-
Slowly add sulfuric acid until the pH of the solution is less than 5.[9]
-
Allow the mixture to separate into layers and collect the organic layer containing the crude 2-phenylpropionic acid.[8][9]
-
Purify the crude product by high vacuum rectification to obtain the final 2-phenylpropionic acid.[8][9]
-
Reactivity and Significance in Organic Synthesis
2-Phenylpropanenitrile is a key intermediate in organic synthesis due to the reactivity of its nitrile group and the acidity of the α-hydrogen.[8]
Caption: Key reaction pathways of 2-phenylpropanenitrile.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-phenylpropionic acid, a precursor for many NSAIDs.[8]
-
Reduction: Reduction of the nitrile group, typically with strong reducing agents like lithium aluminum hydride, produces 2-phenylpropanamine, opening pathways to various amine derivatives.[8]
-
Alkylation: The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion.[8] This nucleophile can then be alkylated to build more complex carbon skeletons.[8]
-
Grignard Reactions: Reaction with Grignard reagents can lead to the formation of ketones after the hydrolysis of the intermediate imine.[8]
Safety Information
2-Phenylpropanenitrile is harmful if swallowed, in contact with skin, or if inhaled, and it can cause irritation to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[6][10] In case of a spill, absorb it with an inert material like sand or vermiculite and place it in a suitable container for disposal.[10]
References
- 1. chembk.com [chembk.com]
- 2. 2-phenylpropanenitrile [stenutz.eu]
- 3. 2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-phenylpropanenitrile [stenutz.eu]
- 5. CID 169091715 | C18H18N2 | CID 169091715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Phenylpropanenitrile|lookchem [lookchem.com]
- 7. 2-phenylpropanenitrile | 1823-91-2 | Buy Now [molport.com]
- 8. 2-Phenylpropanenitrile | 1823-91-2 | Benchchem [benchchem.com]
- 9. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
